molecular formula C14H19ClN2O2 B11157114 2-chloro-N-{3-[(2-methylpropyl)amino]-3-oxopropyl}benzamide

2-chloro-N-{3-[(2-methylpropyl)amino]-3-oxopropyl}benzamide

Cat. No.: B11157114
M. Wt: 282.76 g/mol
InChI Key: ZVFZXHXYLWBUIB-UHFFFAOYSA-N
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Description

3-[(2-Chlorophenyl)formamido]-N-(2-methylpropyl)propanamide is an organic compound with the molecular formula C13H18ClNO2. This compound is characterized by the presence of a chlorophenyl group, a formamido group, and a propanamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Chlorophenyl)formamido]-N-(2-methylpropyl)propanamide typically involves the reaction of 2-chlorophenyl isocyanate with N-(2-methylpropyl)propanamide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and the product.

Industrial Production Methods

In industrial settings, the production of 3-[(2-Chlorophenyl)formamido]-N-(2-methylpropyl)propanamide involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Chlorophenyl)formamido]-N-(2-methylpropyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or thiols.

Scientific Research Applications

3-[(2-Chlorophenyl)formamido]-N-(2-methylpropyl)propanamide is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies of enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential therapeutic agent in drug development, particularly in the design of anti-inflammatory and analgesic drugs.

    Industry: In the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[(2-Chlorophenyl)formamido]-N-(2-methylpropyl)propanamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity or altering its function. This interaction can lead to various biological effects, such as anti-inflammatory or analgesic activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Chlorophenyl)formamide: A related compound with similar structural features but different functional groups.

    2-Chloroformanilide: Another similar compound with a chlorophenyl group and a formamido group.

Uniqueness

3-[(2-Chlorophenyl)formamido]-N-(2-methylpropyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H19ClN2O2

Molecular Weight

282.76 g/mol

IUPAC Name

2-chloro-N-[3-(2-methylpropylamino)-3-oxopropyl]benzamide

InChI

InChI=1S/C14H19ClN2O2/c1-10(2)9-17-13(18)7-8-16-14(19)11-5-3-4-6-12(11)15/h3-6,10H,7-9H2,1-2H3,(H,16,19)(H,17,18)

InChI Key

ZVFZXHXYLWBUIB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)CCNC(=O)C1=CC=CC=C1Cl

Origin of Product

United States

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